12,12-dimethyl-3-morpholin-4-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
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Overview
Description
12,12-dimethyl-3-morpholin-4-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple heteroatoms, including oxygen, sulfur, and nitrogen, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-3-morpholin-4-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene involves several key steps:
Formation of the Core Structure: The core structure is typically synthesized through a series of cyclization reactions involving the appropriate precursors. This step often requires the use of strong acids or bases to facilitate the cyclization process.
Introduction of Functional Groups: The morpholine and propylsulfanyl groups are introduced through nucleophilic substitution reactions. Common reagents for these reactions include morpholine and propylthiol, respectively.
Oxidation and Reduction Steps: The compound may undergo various oxidation and reduction steps to achieve the desired oxidation state of the sulfur and nitrogen atoms. These steps often involve the use of oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the propylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, particularly targeting the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Morpholine, propylthiol
Major Products
Sulfoxides and Sulfones: Formed through oxidation of the propylsulfanyl group.
Reduced Derivatives: Formed through reduction of the nitrogen and sulfur atoms.
Substituted Morpholine Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
12,12-dimethyl-3-morpholin-4-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its unique chemical properties allow it to target specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 12,12-dimethyl-3-morpholin-4-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction is often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions.
Pathways Involved: The compound can influence various biological pathways, including those involved in cell signaling, metabolism, and gene expression. Its effects on these pathways can lead to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one: Shares structural similarities but differs in the presence of a benzothiazole ring.
3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine: Contains a morpholine ring and exhibits similar biological activity.
Uniqueness
12,12-dimethyl-3-morpholin-4-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene is unique due to its complex tricyclic structure and the presence of multiple heteroatoms. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications.
Properties
Molecular Formula |
C18H25N3O2S2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
12,12-dimethyl-3-morpholin-4-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene |
InChI |
InChI=1S/C18H25N3O2S2/c1-4-9-24-17-19-15(21-5-7-22-8-6-21)14-12-10-18(2,3)23-11-13(12)25-16(14)20-17/h4-11H2,1-3H3 |
InChI Key |
HMNHKIZHRDUVIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)N4CCOCC4 |
Origin of Product |
United States |
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